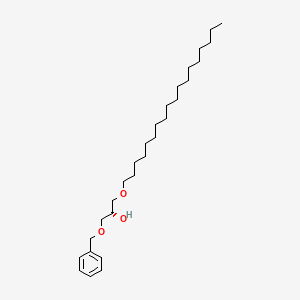
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- is a complex organic compound with a unique structure that includes both long-chain alkyl and aromatic ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- typically involves the reaction of 2-propanol with octadecyloxy and phenylmethoxy groups under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its aromatic ether group may interact with specific proteins or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(octadecyloxy)-: Lacks the phenylmethoxy group, resulting in different chemical properties and applications.
2-Propanol, 1-(phenylmethoxy)-: Lacks the octadecyloxy group, affecting its amphiphilic nature and interactions with biological membranes.
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, ®-: The ®-enantiomer of the compound, which may have different biological activities and interactions compared to the (S)-enantiomer.
Uniqueness
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- is unique due to its specific combination of long-chain alkyl and aromatic ether groups, as well as its stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
83526-57-2 |
|---|---|
Molecular Formula |
C28H50O3 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(2S)-1-octadecoxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-25-28(29)26-31-24-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 |
InChI Key |
RURLGCJHIQXITB-NDEPHWFRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](COCC1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















